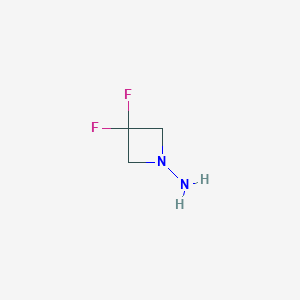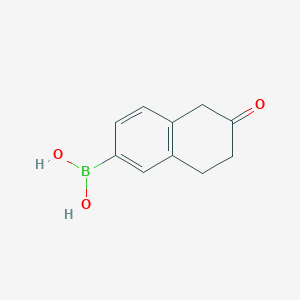
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and bases can be tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borates, while reduction can produce boranes.
Aplicaciones Científicas De Investigación
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid has several scientific research applications:
Biology: This compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boronic acids are known for their ability to inhibit proteases, making them valuable in drug discovery and development.
Industry: It can be used in the production of advanced materials and polymers due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their biological activity. This interaction can inhibit enzymes or alter the function of proteins, making boronic acids useful in medicinal chemistry .
Comparación Con Compuestos Similares
- Phenylboronic acid
- Naphthylboronic acid
- Benzylboronic acid
Comparison: (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is unique due to the presence of the naphthalene ring system, which imparts distinct chemical properties compared to simpler boronic acids like phenylboronic acid. The naphthalene ring can influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in organic synthesis and drug development .
Propiedades
Fórmula molecular |
C10H11BO3 |
|---|---|
Peso molecular |
190.01 g/mol |
Nombre IUPAC |
(6-oxo-7,8-dihydro-5H-naphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H11BO3/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1,3,5,13-14H,2,4,6H2 |
Clave InChI |
UHXRQQCFLDIAHJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(CC(=O)CC2)C=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


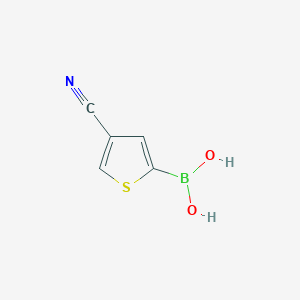
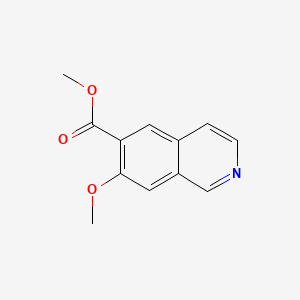
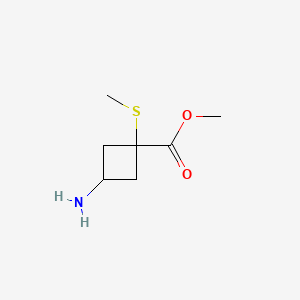
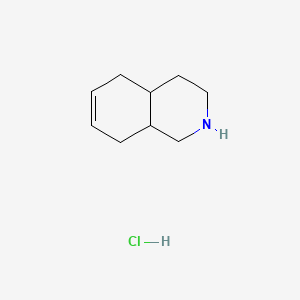
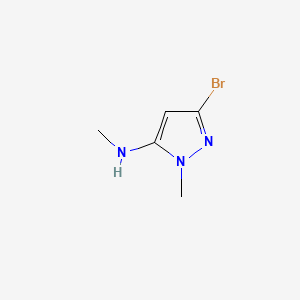
![6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide](/img/structure/B13463975.png)
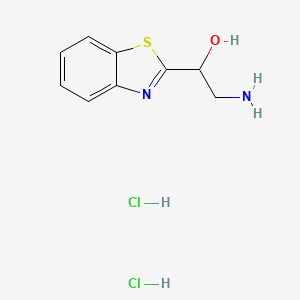
![2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline](/img/structure/B13463992.png)

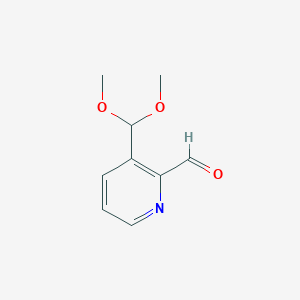
![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)
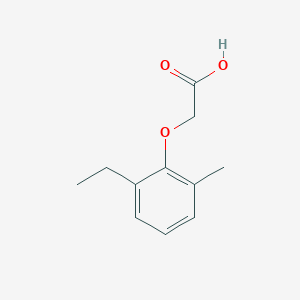
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)
